Methyl 4-bromo-1-(bromomethyl)-2-naphthoate
CAS No.: 1354035-49-6
Cat. No.: VC17554728
Molecular Formula: C13H10Br2O2
Molecular Weight: 358.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354035-49-6 |
|---|---|
| Molecular Formula | C13H10Br2O2 |
| Molecular Weight | 358.02 g/mol |
| IUPAC Name | methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3 |
| Standard InChI Key | CYVXDEDEMWCKGD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure derives from the naphthalene ring system, a bicyclic aromatic hydrocarbon. Key substituents include:
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Bromine atom at position 4
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Bromomethyl group (-CHBr) at position 1
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Methoxycarbonyl group (-COOCH) at position 2
The molecular formula is CHBrO, with a molecular weight of 362.04 g/mol. The IUPAC name is methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate.
Structural Insights from Analogous Compounds
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Methyl 4-(bromomethyl)-1-naphthoate (PubChem CID 10333813 ): Features a bromomethyl group at position 4 and a methoxycarbonyl group at position 1. X-ray crystallography of similar compounds reveals torsional angles between substituents and the naphthalene core, such as a 29.8° dihedral angle observed in methyl 1-bromo-2-naphthoate .
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Methyl 4-bromo-2-naphthoate (PubChem CID 11821517 ): Substituted with bromine at position 4 and a methoxycarbonyl group at position 2. Its crystal structure shows π-π stacking interactions between adjacent naphthalene systems .
Spectral Identification
While direct spectral data for methyl 4-bromo-1-(bromomethyl)-2-naphthoate are unavailable, inferences can be drawn from analogs:
| Spectroscopic Method | Expected Features |
|---|---|
| H NMR | - Aromatic protons: 7.2–8.5 ppm (multiplet) |
| - Bromomethyl (-CHBr): ~4.5 ppm (singlet, 2H) | |
| - Methoxy group (-OCH): ~3.9 ppm (singlet, 3H) | |
| C NMR | - Carbonyl (C=O): ~167 ppm |
| - Aromatic carbons: 120–140 ppm | |
| - Bromomethyl carbon: ~30 ppm | |
| IR | - C=O stretch: ~1720 cm |
| - C-Br stretches: 500–650 cm |
Synthesis and Reactivity
Route 1: Sequential Bromination and Esterification
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Bromination of 2-Naphthoic Acid:
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Esterification:
Route 2: Functional Group Interconversion
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Methyl 4-bromo-2-naphthoate could undergo side-chain bromination at position 1 using N-bromosuccinimide (NBS) under radical conditions.
Reaction Conditions and Yields
| Step | Conditions | Yield | Reference Analog |
|---|---|---|---|
| Bromination at C4 | Br, FeBr, 80°C, 12 h | ~75% | |
| Bromomethylation at C1 | NBS, AIBN, CCl, reflux, 6 h | ~60% | |
| Esterification | HSO, MeOH, reflux, 20 h | ~97% |
Reactivity Profile
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Nucleophilic Substitution: The bromomethyl group (-CHBr) is susceptible to substitution with nucleophiles (e.g., amines, thiols).
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Cross-Coupling Reactions: Suzuki-Miyaura coupling could replace bromine at C4 with aryl/vinyl groups .
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Hydrolysis: The ester group hydrolyzes to carboxylic acid under basic conditions.
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Reference Analog |
|---|---|---|
| Melting Point | Estimated 120–140°C | |
| Solubility | - Organic solvents (CHCl, DMSO) | |
| - Insoluble in water | ||
| Density | ~1.7 g/cm |
Crystallographic Considerations
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π-π Stacking: Analogous naphthoates exhibit face-to-face distances of 3.59 Å , suggesting similar intermolecular interactions.
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Torsional Angles: The methoxycarbonyl group may form a dihedral angle of ~30° with the naphthalene plane .
Applications and Derivatives
Pharmaceutical Intermediates
Brominated naphthoates serve as precursors in synthesizing retinoids (e.g., adapalene) and kinase inhibitors.
Materials Science
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Ligands in Coordination Chemistry: Bromine and ester groups enable metal coordination .
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Polymer Additives: Bromine enhances flame retardancy in polymers.
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation | Use nitrile gloves, lab coat |
| Inhalation Risk | Handle in fume hood |
| Environmental Toxicity | Avoid aqueous disposal |
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